The compound 5H,7H-Dibenzo[b,d]azepin-6-one and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized through various methods, including palladium-catalyzed reactions, and have been found to possess a range of biological activities, such as hypolipidemic, anticancer, anti-convulsant, and potential for reversing multidrug resistance in cancer therapy12468.
The hypolipidemic activity of 6,7-dihydro-5H-dibenz[c,e]azepine derivatives has been demonstrated in animal models, where they effectively reduced lipid levels in the liver and influenced the lipid profile in various lipoprotein fractions2.
Novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives have been synthesized and shown to exhibit anti-proliferative effects against specific cancer cell lines, with some compounds displaying better activity than known anticancer agents4. Additionally, substituted dibenzo[c,e]azepine-5-ones have been identified as potential agents for reversing multidrug resistance in cancer therapy6.
Derivatives of dibenzo[b,e]azepin-6-ones have been synthesized and evaluated for their anti-convulsant activities. The structure-activity relationships of these compounds have been explored, highlighting the importance of substituent positions and steric hindrance for biological activity8.
Dibenzo[b,f]azepine hydroxamates have been investigated for their role as histone deacetylase inhibitors and their potential therapeutic effects on vascular cognitive impairment. These compounds have shown promising results in improving cerebral blood flow and cognitive function in animal models7.
The synthesis of dibenzo[b,d]azepin-6-one derivatives has been improved to provide building blocks for γ-secretase inhibitors, which are relevant in the treatment of Alzheimer's disease3. Moreover, the synthesis of dibenzo[c,e]azepine-5,7(6H)-diones via palladium-catalyzed double C-H bond activation has been reported, offering a convenient method for producing these compounds9. Diastereoisomeric forms of dibenzo[b,e]azepine derivatives have also been synthesized, potentially serving as precursors for the synthesis of analogues of anti-allergenic, antidepressant, and antihistaminic drugs10.
The dibenzo[b,d]azepin-6-one nucleus exhibits atropisomeric properties, which refers to the ability of the molecule to exist in different spatial orientations that are stable and can be separated. This stereochemical stability plays a crucial role in the biological activity of these compounds5. For instance, certain derivatives have been shown to act as hypolipidemic agents by suppressing key enzymes involved in lipid metabolism, such as ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase, leading to reduced cholesterol and triglyceride levels in rodents2. Additionally, some dibenzo[b,d]azepin-6-one derivatives have been evaluated for their ability to inhibit P-glycoprotein-mediated drug efflux, thereby enhancing the efficacy of chemotherapeutic agents in drug-resistant cancer cells6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: